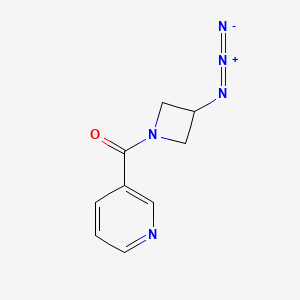
(3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone
説明
(3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone is a compound that combines an azetidine ring with an azido group and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The azetidine ring is a four-membered nitrogen-containing ring, which is known for its ring strain and reactivity. The azido group is a functional group containing three nitrogen atoms, which is often used in click chemistry and other synthetic applications. The pyridine ring is a six-membered nitrogen-containing aromatic ring, which is a common motif in many biologically active compounds.
特性
IUPAC Name |
(3-azidoazetidin-1-yl)-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-13-12-8-5-14(6-8)9(15)7-2-1-3-11-4-7/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYUTTXJJKGJHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=CC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing azetidines is through the ring-opening polymerization of aziridines or azetidines . This can be achieved using various catalysts and reaction conditions, such as anionic or cationic polymerization mechanisms .
These reactions often involve the use of sodium azide (NaN₃) as the azide source and can be carried out under mild conditions . The pyridine ring can be introduced through various coupling reactions, such as the Suzuki or Heck coupling reactions, which involve the use of palladium catalysts and appropriate reaction conditions .
Industrial Production Methods
Industrial production of (3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors for the ring-opening polymerization and azidation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
化学反応の分析
Types of Reactions
(3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone can undergo various types of chemical reactions, including:
Reduction: The azido group can be reduced to form amines or other nitrogen-containing functional groups.
Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution, to form various substituted products.
Common Reagents and Conditions
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield various oxidized products, while reduction reactions can yield amines or other reduced products .
科学的研究の応用
(3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone has several scientific research applications, including:
作用機序
The mechanism of action of (3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone depends on its specific application. In bioconjugation reactions, the azido group can undergo click chemistry reactions with alkynes to form triazoles, which can be used to label biomolecules . In drug discovery, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects . The specific molecular targets and pathways involved would depend on the structure of the compound and its specific application .
類似化合物との比較
(3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone can be compared with other similar compounds, such as:
Azetidine derivatives: These compounds also contain the azetidine ring and can have similar reactivity and applications.
Azido compounds: These compounds contain the azido group and can undergo similar click chemistry reactions.
Pyridine derivatives: These compounds contain the pyridine ring and can have similar biological activity and applications.
The uniqueness of this compound lies in its combination of the azetidine ring, azido group, and pyridine ring, which can provide unique reactivity and applications compared to other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


